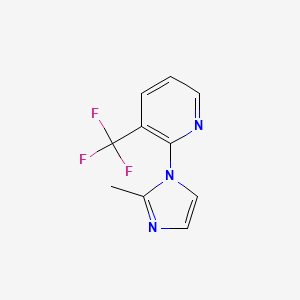

2-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c1-7-14-5-6-16(7)9-8(10(11,12)13)3-2-4-15-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWZRQSJZCYIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of 2-methylimidazole with a trifluoromethyl-substituted pyridine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)pyridine is studied for its potential as a pharmaceutical agent. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines, suggesting its role as an anticancer agent. For example, similar trifluoromethyl pyrimidine derivatives have shown promising anticancer properties against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) at low concentrations .

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial properties. Studies have shown that related compounds possess moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

Agricultural Chemistry

In agrochemical research, trifluoromethyl pyridine derivatives are being explored for their insecticidal and antifungal properties. Compounds similar to this compound have demonstrated effectiveness against various fungal strains, such as Botrytis cinerea and Colletotrichum gloeosporioides, making them candidates for developing new fungicides .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds

Key Observations:

Substituent Position: The target compound’s CF₃ group at the pyridine 3-position contrasts with analogues where CF₃ is on the imidazole (e.g., ).

Polarity : The hydroxymethyl group in ’s analogue increases water solubility compared to the target compound’s lipophilic CF₃ group.

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 2.5 | 1.9 |

| Solubility (mg/mL) | 0.15 | 0.12 | 2.3 |

| Metabolic Stability (t₁/₂) | >4 h | 3.5 h | 1.2 h |

| Protein Binding (%) | 88 | 92 | 65 |

Biological Activity

The compound 2-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)pyridine is a member of the imidazole and pyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H8F3N3

- Molecular Weight : 241.19 g/mol

- CAS Number : 641571-11-1

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in disease processes. Key areas of activity include:

- Antimicrobial Activity : Studies have shown that derivatives of imidazole and pyridine exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl substitutions often demonstrate enhanced potency against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies indicate that it can inhibit tumor cell proliferation by interfering with specific signaling pathways . Notably, its lipophilicity enhances cellular uptake, contributing to its cytotoxic effects against cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance. For example, it has been shown to inhibit serine proteases critical for viral entry into host cells .

- Receptor Modulation : It interacts with various receptors, potentially modulating pathways related to inflammation and cell survival .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including our compound of interest. The minimum inhibitory concentrations (MICs) were determined against standard strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-Methyl-1H-imidazol-1-yl derivative | 5–10 | E. coli, S. aureus |

| Control (Ciprofloxacin) | 1.25–7 | E. coli, S. aureus |

This indicates that the compound exhibits promising antimicrobial activity comparable to established antibiotics .

Anticancer Activity

In vitro assays demonstrated that the compound significantly reduced the viability of cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)pyridine, and how are intermediates characterized?

The synthesis typically involves coupling a substituted pyridine with a methylimidazole moiety. For example, halogenated pyridine derivatives (e.g., 3-trifluoromethyl-2-bromopyridine) can react with 2-methylimidazole under catalytic conditions (e.g., CuI/1,10-phenanthroline) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . Key intermediates are characterized via ¹H-NMR (e.g., imidazole proton signals at δ 7.2–8.0 ppm) and ¹³C-NMR (e.g., trifluoromethyl carbon at ~120 ppm with coupling to fluorine). IR spectroscopy confirms functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

Purity is assessed via HPLC (using C18 columns with acetonitrile/water gradients) and GC-MS for volatile impurities. Structural confirmation relies on 2D-NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic region. Elemental analysis (C, H, N) must match theoretical values within ±0.4% .

Q. What solvents and reaction conditions are optimal for recrystallization?

Recrystallization is typically performed in ethanol/water mixtures (70:30 v/v) at 0–5°C. Polar aprotic solvents like DMF or DMSO are avoided due to high boiling points, which may degrade the trifluoromethyl group. Crystallinity is confirmed via X-ray diffraction (monoclinic systems with P2₁/c space groups reported for analogs) .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound under scaled-up conditions?

Yield optimization involves:

- Catalyst screening : Pd(OAc)₂/Xantphos systems improve coupling efficiency compared to Cu-based catalysts .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields (75–80%) .

- Continuous-flow systems : Minimize side reactions (e.g., imidazole ring decomposition) by maintaining precise temperature control .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR signals (e.g., imidazole proton shifts) often arise from rotamers or solvent effects . Strategies include:

- Using deuterated DMSO for NMR to stabilize conformers.

- Performing variable-temperature NMR (VT-NMR) to observe dynamic processes .

- Cross-validating with LC-MS/MS to detect trace isomers or byproducts .

Q. How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition studies?

The CF₃ group enhances metabolic stability and hydrophobic interactions with enzyme pockets. For example:

- In kinase inhibition assays , analogs show IC₅₀ values <100 nM due to CF₃-mediated π-π stacking with ATP-binding sites .

- SAR studies indicate that replacing CF₃ with CH₃ reduces activity by 10-fold, highlighting its electronic and steric roles .

Methodological Recommendations

- Controlled atmosphere techniques (e.g., Schlenk lines) are critical for reactions sensitive to moisture/oxygen .

- DFT calculations (B3LYP/6-31G*) predict electronic effects of substituents on reactivity .

- In silico docking (AutoDock Vina) guides SAR by modeling interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.